molecular formula C13H20O7 B14508094 Acetic acid;(2-ethoxyphenyl)methanediol CAS No. 64002-51-3

Acetic acid;(2-ethoxyphenyl)methanediol

Cat. No.: B14508094
CAS No.: 64002-51-3
M. Wt: 288.29 g/mol
InChI Key: TYHKWMWEZUTVAG-UHFFFAOYSA-N
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Description

Acetic acid;(2-ethoxyphenyl)methanediol is a compound that combines the properties of acetic acid and a substituted methanediol Acetic acid is a simple carboxylic acid known for its role in vinegar, while methanediol is a geminal diol with two hydroxyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2-ethoxyphenyl)methanediol can be achieved through various methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with formaldehyde in the presence of a base to form the intermediate 2-ethoxyphenylmethanol. This intermediate is then oxidized to form the desired methanediol derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The use of heterogeneous catalysts, such as nickel-indium bimetallic catalysts, can enhance the efficiency of the oxidation process, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2-ethoxyphenyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;(2-ethoxyphenyl)methanediol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2-ethoxyphenyl)methanediol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and aromatic stacking. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2-ethoxyphenyl)methanediol stands out due to its combination of acetic acid and methanediol properties, along with the aromatic 2-ethoxyphenyl group

Properties

CAS No.

64002-51-3

Molecular Formula

C13H20O7

Molecular Weight

288.29 g/mol

IUPAC Name

acetic acid;(2-ethoxyphenyl)methanediol

InChI

InChI=1S/C9H12O3.2C2H4O2/c1-2-12-8-6-4-3-5-7(8)9(10)11;2*1-2(3)4/h3-6,9-11H,2H2,1H3;2*1H3,(H,3,4)

InChI Key

TYHKWMWEZUTVAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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